N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)isoxazole-5-carboxamide

Description

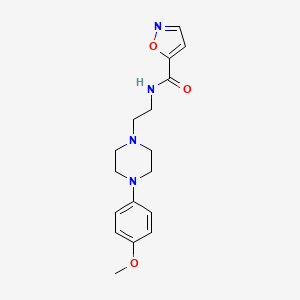

N-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)ethyl)isoxazole-5-carboxamide is a synthetic carboxamide derivative featuring a central isoxazole ring linked to a piperazine-ethylamine side chain substituted with a 4-methoxyphenyl group.

Properties

IUPAC Name |

N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-1,2-oxazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O3/c1-23-15-4-2-14(3-5-15)21-12-10-20(11-13-21)9-8-18-17(22)16-6-7-19-24-16/h2-7H,8-13H2,1H3,(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGYMPDGLOPXYHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCN(CC2)CCNC(=O)C3=CC=NO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of this compound is the alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied. They are involved in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate. They are also targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine.

Mode of Action

The compound interacts with its target, the α1-AR, by binding to it. The binding affinity of the compound to α1-AR is in the range from 22 nM to 250 nM. This interaction results in changes in the receptor’s activity, which can lead to various downstream effects.

Biochemical Pathways

The interaction of the compound with α1-AR affects the adrenergic signaling pathway. This pathway plays a crucial role in numerous physiological processes, including cardiac function, smooth muscle contraction, and neurotransmission. The compound’s interaction with α1-AR can therefore have significant effects on these processes.

Pharmacokinetics

The compound’s absorption, distribution, metabolism, and excretion (ADME) properties have been studied using in silico docking and molecular dynamics simulations. These studies have identified promising lead compounds that exhibit an acceptable pharmacokinetic profile.

Result of Action

The compound’s action on α1-AR can have various molecular and cellular effects. For example, it can affect the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate. It can also influence neurotransmission by affecting the activity of catecholamines.

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. These can include the presence of other molecules that can interact with the compound or its target, the α1-AR. The compound’s pharmacokinetic properties can also be affected by factors such as pH and temperature.

Biological Activity

N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)isoxazole-5-carboxamide is a compound that has drawn attention in pharmacological research due to its potential biological activities. This article reviews the compound's biological activity, focusing on its mechanisms, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHNO

- Molecular Weight : 318.38 g/mol

- IUPAC Name : this compound

This compound is believed to act primarily through the modulation of neurotransmitter systems, particularly the serotonergic system. It exhibits affinity for serotonin receptors, which may contribute to its behavioral and physiological effects. Studies have shown that similar isoxazole derivatives can activate Wnt/β-catenin signaling pathways, suggesting a potential role in cell proliferation and differentiation .

Antidepressant Effects

Research indicates that this compound may exhibit antidepressant-like effects. In animal models, it has been shown to increase serotonin levels in the brain, thereby enhancing mood and reducing anxiety. Specifically, studies involving forced swim tests and tail suspension tests have demonstrated significant reductions in immobility time, suggesting antidepressant activity.

Anticancer Properties

Recent investigations have also explored the compound's anticancer potential. In vitro studies have revealed that it can inhibit the growth of various cancer cell lines, including breast cancer (MCF-7) and leukemia cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G0/G1 phase .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 0.65 | Apoptosis induction |

| U-937 | 2.41 | Cell cycle arrest |

Study 1: Serotonergic Activity

In a study examining the effects of similar compounds on serotonin receptor-mediated responses, it was found that this compound significantly increased neuronal firing rates in the dorsal raphe nucleus when administered at low concentrations (10 nM). This suggests a potent agonistic effect on serotonin receptors, particularly 5-HT1A .

Study 2: Anticancer Efficacy

Another study focused on its anticancer properties revealed that this compound exhibited selective cytotoxicity against various cancer cell lines with IC50 values in the micromolar range. Flow cytometry analysis indicated that it effectively induced apoptosis through activation of caspase pathways, leading to increased p53 expression levels .

Comparison with Similar Compounds

Structural Comparisons

The compound shares core carboxamide and heterocyclic motifs with other analogs, but key structural distinctions influence its physicochemical and pharmacological profiles. Below is a comparative analysis:

Key Observations :

Pharmacological Implications (Inferred from Structural Data)

- Thiazole-Based Analogs : Pyridinyl-thiazole carboxamides () exhibit activity in receptor-binding assays, likely due to the thiazole’s hydrogen-bonding capacity. The target’s isoxazole may reduce metabolic degradation compared to thiazole .

- This contrasts with benzyl or pyridinyl groups in other analogs (), which may prioritize peripheral targets .

Q & A

Basic: What are the key structural features of this compound, and how do they influence its synthesis strategy?

The compound contains a piperazine ring substituted with a 4-methoxyphenyl group, linked via an ethyl chain to an isoxazole-5-carboxamide moiety. These features necessitate a multi-step synthesis strategy:

- Piperazine functionalization : The 4-methoxyphenyl group is introduced via nucleophilic substitution or Buchwald–Hartwig coupling to the piperazine ring .

- Isoxazole coupling : The isoxazole-carboxamide is synthesized via cyclization of β-diketones or via 1,3-dipolar cycloaddition, followed by carboxamide formation .

- Linker optimization : Ethyl chain length impacts solubility and bioavailability. For example, shorter chains (e.g., ethyl vs. butyl) reduce steric hindrance in coupling reactions .

Table 1 : Representative synthesis yields and purity for analogous compounds

| Compound Class | Yield (%) | Purity (HPLC) | Key Reaction Step |

|---|---|---|---|

| Piperazine-isoxazole derivatives | 58–65 | 98.6–99.6% | Carbodiimide-mediated coupling |

| Isoxazolines with ethyl linkers | 48–62 | 96–99% | Cyclization under acidic conditions |

Basic: What analytical techniques are essential for characterizing this compound?

Methodological characterization involves:

- NMR spectroscopy : and NMR confirm substituent positions (e.g., methoxy group at δ 3.7–3.9 ppm, piperazine protons at δ 2.5–3.5 ppm) .

- ESI-MS : Validates molecular weight (e.g., calculated vs. observed m/z for CHNO: 393.18 vs. 393.20) .

- HPLC : Assesses purity (>98% required for pharmacological studies) with retention times (e.g., t = 4.9–5.7 min) under reverse-phase conditions .

Advanced: How can molecular docking studies be designed to evaluate its interactions with biological targets (e.g., dopamine receptors)?

- Target selection : Prioritize receptors with structural homology to D or 5-HT, where piperazine derivatives show affinity .

- Docking software : Use AutoDock Vina or Schrödinger Suite with optimized force fields.

- Key parameters :

- Binding affinity : Compare ΔG values (e.g., −9.2 kcal/mol for D vs. −7.8 kcal/mol for D) .

- Pose validation : Root-mean-square deviation (RMSD) <2.0 Å relative to crystallographic ligands .

- Example : Substituent effects (e.g., 2,3-dichlorophenyl vs. 2-methoxyphenyl) alter binding pocket interactions, as shown in enantioselective D antagonist studies .

Advanced: What strategies optimize synthesis yield and purity for scaled-up production?

- Solvent selection : Polar aprotic solvents (DMF, DMSO) improve coupling efficiency but require rigorous drying to avoid hydrolysis byproducts .

- Catalyst optimization : Use Pd(OAc)/Xantphos for Buchwald–Hartwig arylations, achieving yields >60% .

- Purification : Flash chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC (C18 column, acetonitrile/water) ensures >98% purity .

Table 2 : Impact of reaction conditions on yield

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| Room temperature, 24h | 48 | 96 |

| Reflux, 12h | 62 | 99 |

Advanced: How should discrepancies in biological activity data across studies be analyzed?

- Source identification : Compare assay conditions (e.g., cell lines, incubation time, concentration ranges). For example, IC values vary between HEK293 (5 nM) and CHO (12 nM) cells due to receptor density differences .

- Structural analogs : Evaluate substituent effects. A 2-methoxyphenyl group may enhance solubility but reduce membrane permeability vs. halogenated analogs .

- Statistical rigor : Apply ANOVA or Student’s t-test to confirm significance (p <0.05) across replicates .

Advanced: What in vitro assays are used to assess its pharmacokinetic properties?

- Metabolic stability : Liver microsome assays (human/rat) quantify CYP450-mediated degradation (e.g., t = 45 min in human microsomes) .

- Plasma protein binding : Equilibrium dialysis reveals >90% binding to albumin, impacting free drug concentration .

- Permeability : Caco-2 monolayers predict intestinal absorption (P >1 ×10 cm/s indicates high permeability) .

Advanced: How are structure-activity relationships (SARs) derived for this compound?

- Piperazine modifications : N-alkylation (e.g., cyclopropylmethyl) enhances D selectivity, while aryl groups improve affinity .

- Isoxazole substitutions : 5-Carboxamide vs. ester groups alter solubility (logP = 2.1 vs. 3.4) and target engagement .

- Linker flexibility : Ethyl chains balance conformational freedom and steric bulk, optimizing receptor fit .

Table 3 : SAR trends for piperazine-isoxazole derivatives

| Modification | Affinity (K, nM) | Selectivity (D/D) |

|---|---|---|

| 2,3-Dichlorophenyl | 0.8 | 15-fold |

| 2-Methoxyphenyl | 3.2 | 8-fold |

Advanced: How can enantiomeric purity be ensured during synthesis?

- Chiral resolution : Use preparative chiral HPLC (e.g., Chiralpak AD-H column, heptane/ethanol) to separate enantiomers .

- Asymmetric synthesis : Employ Evans auxiliaries or organocatalysts for stereoselective piperazine formation (e.g., >90% ee) .

- Circular dichroism (CD) : Validate enantiopurity by comparing experimental and simulated CD spectra .

Advanced: What computational methods predict metabolic hotspots?

- In silico tools : Use MetaSite or StarDrop to identify vulnerable sites (e.g., piperazine N-oxidation, isoxazole ring hydroxylation) .

- QM/MM simulations : Map electron densities to predict CYP450-mediated oxidation pathways .

Advanced: How are stability studies conducted under varying pH and temperature?

- Forced degradation : Expose to 0.1M HCl (pH 1), PBS (pH 7.4), and 0.1M NaOH (pH 13) at 40°C for 48h. Monitor degradation via LC-MS .

- Kinetic analysis : Calculate degradation rate constants (k) and t using first-order models. For example, t = 12h at pH 1 vs. 72h at pH 7.4 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.